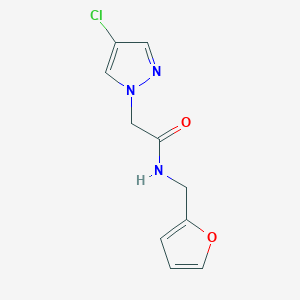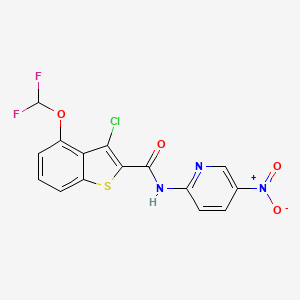![molecular formula C21H27N3O2S B10890432 9-ethyl-3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10890432.png)
9-ethyl-3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and photophysical properties. This particular compound is characterized by the presence of an ethyl group at the 9th position of the carbazole ring and a piperazine moiety substituted with an ethylsulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. One common method starts with the alkylation of carbazole to introduce the ethyl group at the 9th position. This is followed by the formation of the piperazine ring and subsequent sulfonylation to introduce the ethylsulfonyl group. The final step involves the coupling of the piperazine moiety with the carbazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, particularly at the 3- and 6-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Medicine: Explored for its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell signaling pathways, contributing to its anti-cancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 9-ETHYL-3-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE
- 9-ETHYL-3-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE
Uniqueness
Compared to similar compounds, 9-ETHYL-3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C21H27N3O2S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
9-ethyl-3-[(4-ethylsulfonylpiperazin-1-yl)methyl]carbazole |
InChI |
InChI=1S/C21H27N3O2S/c1-3-24-20-8-6-5-7-18(20)19-15-17(9-10-21(19)24)16-22-11-13-23(14-12-22)27(25,26)4-2/h5-10,15H,3-4,11-14,16H2,1-2H3 |
Clave InChI |
NUGWJFUWGRBLBK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)CC)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10890349.png)

![(5Z)-3-ethyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10890364.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10890375.png)
![N'-[(E)-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene]-2-phenylacetohydrazide](/img/structure/B10890378.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10890386.png)
![(7E)-3-(difluoromethyl)-6-phenyl-7-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10890387.png)

![(2E)-2-cyano-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B10890394.png)
![2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10890399.png)
![6-(Naphthalen-1-yl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10890402.png)
![2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10890410.png)
![N'-{(E)-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methylbenzohydrazide](/img/structure/B10890421.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10890427.png)
